Amino-PEG8-Amine

Vue d'ensemble

Description

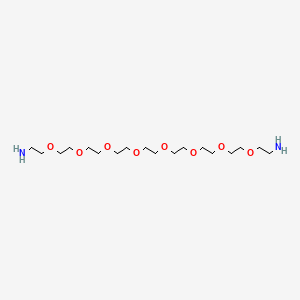

Amino-PEG8-Amine is a polyethylene glycol (PEG)-based PROTAC linker . It contains two amine groups that increase its solubility in aqueous media . These amino groups are reactive with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) etc .

Molecular Structure Analysis

The molecular formula of Amino-PEG8-Amine is C18H40N2O8 . Its exact mass is 412.28 and its molecular weight is 412.520 . More detailed structural analysis would require specific spectroscopic data which is not provided in the available resources.

Chemical Reactions Analysis

Amines, including Amino-PEG8-Amine, can undergo a variety of reactions. They can be alkylated by reaction with a primary alkyl halide . Alkylations of primary and secondary amines are difficult to control and often give mixtures of products . Amino-PEG8-Amine, due to its amino groups, is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc .

Applications De Recherche Scientifique

Protein Labeling and Crosslinking

Amino-PEG8-Amine is a pegylated amino acid that contains 8 polyethylene glycol units. It is useful for a variety of surface- and molecule-pegylation applications . The carboxyl and primary amine of each compound provide specific targets for crosslinking and other conjugation methods, making these compounds useful as PEGylation reagents .

Drug Delivery Systems

Amino-PEG8-Amine is commonly used as a building block in drug delivery systems. It can be conjugated to therapeutic agents or used as excipients to improve drug solubility, stability, and bioavailability .

Diagnostic Imaging Agents

Amino-PEG8-Amine has been employed in the development of diagnostic imaging agents. It can be labeled with radionuclides or fluorescent dyes to target specific biological molecules or tissues .

Protein Protection

Protein PEGylation can improve the stability of the modified protein, protect it from proteolytic digestion, increase its half-life in biological applications, mask it from causing an immunogenic response, decrease its antigenicity or potential toxicity .

Solubility Improvement

Amino-PEG8-Amine can improve the solubility of proteins or peptides without affecting function . This can decrease the potential for aggregation, and minimize interference for both in vitro and in vivo applications .

Conjugation Linker

Amino-PEG8-Amine is a conjugation linker containing two amine (NH2) groups. The hydrophilic PEG spacer increases solubility in aqueous media. The amino groups are reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc .

Safety and Hazards

When handling Amino-PEG8-Amine, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Orientations Futures

Amino-PEG8-Amine, as a class of PEG linkers containing an amino group, can react with acids, succinimidyl-active esters (NHS ester) or pentafluorophenyl (PFP) esters for labeling, chemical modification, surface or particle modifications . This suggests a wide range of potential applications in research and industry.

Mécanisme D'action

Target of Action

Amino-PEG8-Amine is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to degrade a specific protein target . The primary targets of Amino-PEG8-Amine, therefore, are the proteins that are intended to be degraded by the PROTAC .

Mode of Action

Amino-PEG8-Amine interacts with its targets through the formation of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The Amino-PEG8-Amine serves as the linker in this structure . The PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Biochemical Pathways

The biochemical pathways affected by Amino-PEG8-Amine are those involved in protein degradation, specifically the ubiquitin-proteasome system . By facilitating the degradation of specific proteins, Amino-PEG8-Amine can influence various cellular processes that these proteins are involved in.

Pharmacokinetics

As a peg-based compound, it is expected to have good solubility and stability . These properties can enhance the bioavailability of the PROTACs, allowing them to effectively reach and interact with their target proteins.

Result of Action

The primary result of Amino-PEG8-Amine’s action is the degradation of specific target proteins . This can lead to various molecular and cellular effects, depending on the functions of the degraded proteins. For instance, if the target protein is a key player in a disease pathway, its degradation could potentially halt or reverse the progression of the disease.

Propriétés

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H40N2O8/c19-1-3-21-5-7-23-9-11-25-13-15-27-17-18-28-16-14-26-12-10-24-8-6-22-4-2-20/h1-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNNWDQWXZAXENQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H40N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(2-Ethylpyrazol-3-yl)oxy-5-[(3-hydroxy-3-methylcyclobutyl)methyl]pyridin-2-yl]-3-methylurea](/img/structure/B605389.png)

![(S)-4-Amino-6-((1-(6-fluoro-1-(5-fluoropyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethyl)amino)pyrimidine-5-carbonitrile](/img/structure/B605390.png)

![(R)-2-(4'-(4-(((1-(2-Chlorophenyl)ethoxy)carbonyl)amino)-3-methylisoxazol-5-yl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B605391.png)

![3-{2-[(3-Methylquinoxalin-2-yl)sulfanyl]acetyl}-1-phenylurea](/img/structure/B605393.png)